molecular formula C9H14N5O4P B000777 替诺福韦 CAS No. 147127-20-6

替诺福韦

货号: B000777
CAS 编号: 147127-20-6
分子量: 287.21 g/mol
InChI 键: SGOIRFVFHAKUTI-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

HIV Treatment

Tenofovir disoproxil fumarate (TDF) has been a preferred backbone in ART regimens for HIV. Clinical studies have shown that TDF is effective in both treatment-naive and treatment-experienced patients. In phase III trials, TDF demonstrated comparable efficacy to other antiretrovirals such as efavirenz, with lower toxicity profiles .

Table 1: Efficacy of Tenofovir in HIV Treatment

StudyPopulationInterventionOutcome
ADVANCE1000 participantsTAF vs TDF vs Standard CareNon-inferiority in viral suppression
GasselinTreatment-naive patientsSingle-dose oral TDF8x higher tenofovir-diphosphate levels
RobbinsIn vitro studiesTDF vs Tenofovir>100-fold increase in anti-HIV activity

Pre-Exposure Prophylaxis (PrEP)

Tenofovir is also utilized for PrEP to prevent HIV acquisition in high-risk populations. The CAPRISA 004 trial demonstrated that topical tenofovir gel significantly reduced the risk of HIV infection among women. Additionally, oral formulations of tenofovir combined with emtricitabine have shown efficacy in various studies .

Table 2: Efficacy of Tenofovir in PrEP Studies

StudyPopulationInterventionOutcome
CAPRISA 004South African womenTopical tenofovir gelSignificant reduction in HIV risk
VOICEHigh-risk womenDaily oral TDFEfficacy data pending
FACTS 001Diverse South African womenPeri-coital use of gelConfirmatory study ongoing

Hepatitis B Treatment

Tenofovir is effective against hepatitis B virus (HBV), with studies indicating that it can reduce viral load to undetectable levels within one year of treatment. Its use has transformed the management of chronic HBV infections, making it a first-line treatment option .

Table 3: Efficacy of Tenofovir in Hepatitis B Treatment

StudyPopulationInterventionOutcome
Long-term follow-upChronic HBV patientsDaily tenofovirUndetectable viral DNA levels after one year

Safety Profile and Resistance

While Tenofovir is generally well-tolerated, some concerns regarding renal toxicity and bone mineral density (BMD) loss have been raised, particularly with long-term use . However, newer formulations such as tenofovir alafenamide (TAF) have shown improved safety profiles with less impact on renal function and BMD .

Case Studies and Research Insights

Recent research has focused on optimizing the delivery methods for Tenofovir to enhance adherence and efficacy. For instance, studies on the pharmacokinetics of topical formulations have indicated that higher concentrations of the drug can be achieved at the site of potential infection, leading to better protective outcomes against HIV .

生化分析

Biochemical Properties

Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It interacts with various enzymes and proteins, particularly the reverse transcriptase enzyme of HIV, thereby inhibiting the replication of the virus .

Cellular Effects

Tenofovir has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable . Higher doses of tenofovir disoproxil fumarate (TDF), at dose of 300 mg or higher, are associated with an increased risk of acute renal failure (ARF) by decreasing outflow through the human organic anion transporter (hOAT) .

Molecular Mechanism

Tenofovir exerts its effects at the molecular level by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the virus . It is an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base .

Temporal Effects in Laboratory Settings

In laboratory settings, tenofovir exhibits longer serum (17 hours) and intracellular (≥60 hours) half-lives than those of nucleoside analogues, which supports a flexible once-daily administration schedule .

Dosage Effects in Animal Models

In animal models, the effects of tenofovir vary with different dosages. For instance, in a study conducted on mice, tenofovir administration resulted in lower systemic exposures compared with subjects who received tenofovir disoproxil fumarate .

Metabolic Pathways

Tenofovir is involved in various metabolic pathways. It modulates lipid metabolism by upregulating hepatic CD36 via PPAR-α activation .

Transport and Distribution

Tenofovir is predominantly eliminated via the proximal tubules of the kidney . Drug transporters expressed in renal proximal tubule cells influence tenofovir plasma concentration and toxicity in the kidney .

Subcellular Localization

The subcellular localization of tenofovir is primarily within the cells where it exerts its antiviral effects. It is rapidly converted into tenofovir once inside cells .

生物活性

Tenofovir is an acyclic nucleotide analog that exhibits significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article delves into the biological activity of tenofovir, including its mechanisms of action, efficacy in clinical settings, and metabolic pathways.

Tenofovir acts primarily by inhibiting viral replication through competitive inhibition of viral polymerases. The active form, tenofovir diphosphate (TFV-DP), competes with natural nucleotides for incorporation into viral DNA. This inhibition is particularly potent against HBV polymerase, where TFV-DP demonstrates a KiK_i value of 0.18 μM, indicating a strong affinity compared to the natural substrate dATP (0.38 μM) .

Table 1: In Vitro Activity of Tenofovir Against HBV

CompoundEC50 (μM)Mechanism of Action
Tenofovir1.1Competitive inhibition of HBV polymerase
Adefovir0.8Competitive inhibition
Tenofovir Disoproxil Fumarate0.02Enhanced potency with prodrug

Pharmacokinetics and Metabolism

Tenofovir is phosphorylated intracellularly to its active form, TFV-DP, which has a long half-life (approximately 95 hours) in hepatic cells. Studies show that TFV-DP can reach concentrations of up to 6 μM in HepG2 cells, significantly enhancing its antiviral efficacy . The metabolism of tenofovir involves conversion to both tenofovir monophosphate (TFV-MP) and TFV-DP, with TFV-DP being the predominant active metabolite.

Clinical Efficacy

Tenofovir has been extensively studied in clinical trials for both HIV treatment and prevention. The DISCOVER study demonstrated that emtricitabine combined with tenofovir alafenamide is effective for pre-exposure prophylaxis (PrEP) against HIV, showing non-inferior efficacy compared to emtricitabine and tenofovir disoproxil fumarate over a follow-up period of 96 weeks . The incidence of HIV infections was lower in the tenofovir alafenamide group compared to the disoproxil fumarate group.

Table 2: Clinical Outcomes from the DISCOVER Study

Treatment GroupHIV Infections (per 100 person-years)Follow-Up Duration
Emtricitabine + Tenofovir Alafenamide0.1696 weeks
Emtricitabine + Tenofovir Disoproxil Fumarate0.3096 weeks

Case Studies and Emerging Research

Recent case studies have explored the broader implications of tenofovir beyond HIV and HBV treatment. One notable case reported a reduction in disease activity in an HIV-positive patient with multiple sclerosis when treated with tenofovir-containing antiretrovirals . This suggests potential off-label uses for tenofovir that warrant further investigation.

属性

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040132
Record name Tenofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.87e+00 g/L
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Once tenofovir is activated by a bi-phosphorylation it acts as an antiviral acyclic nucleoside phosphonate. It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis. All these activities are attained by its competition with deoxyadenosine 5'-triphosphate in the generation of new viral DNA. Once tenofovir is incorporated in the chain, it induces a chain termination which in order inhibits viral replication. The safety of tenofovir relies on its low affinity towards the cellular DNA polymerase including the mitochondrial DNA polymerase gamma.
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

147127-20-6
Record name Tenofovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147127-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENOFOVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

276 - 280 °C
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir
Reactant of Route 2
Reactant of Route 2
Tenofovir
Reactant of Route 3
Reactant of Route 3
Tenofovir
Reactant of Route 4
Tenofovir
Reactant of Route 5
Tenofovir
Reactant of Route 6
Tenofovir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。